5-Bromo-2-(2-fluorophenyl)pyrimidine
CAS No.: 1119089-46-1
Cat. No.: VC3047955
Molecular Formula: C10H6BrFN2
Molecular Weight: 253.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1119089-46-1 |
---|---|
Molecular Formula | C10H6BrFN2 |
Molecular Weight | 253.07 g/mol |
IUPAC Name | 5-bromo-2-(2-fluorophenyl)pyrimidine |
Standard InChI | InChI=1S/C10H6BrFN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H |
Standard InChI Key | RMNMPTJNQZQDEJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F |
Introduction
Structural Characteristics and Physical Properties
5-Bromo-2-(2-fluorophenyl)pyrimidine is characterized by its distinctive molecular architecture, combining a pyrimidine heterocycle with specific halogen substituents. The compound's physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5-Bromo-2-(2-fluorophenyl)pyrimidine
Property | Value |
---|---|
Molecular Formula | C₁₀H₆BrFN₂ |
Molecular Weight | 253.07 g/mol |
CAS Number | 1119089-46-1 |
MDL Number | MFCD16618811 |
Typical Commercial Purity | 98% |
Physical State | Crystalline solid (presumed) |
Appearance | White to off-white solid (presumed) |
Based on its structure and comparison with similar compounds, 5-Bromo-2-(2-fluorophenyl)pyrimidine is expected to exhibit limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Chemical Properties and Reactivity
The chemical behavior of 5-Bromo-2-(2-fluorophenyl)pyrimidine is largely determined by the reactivity of its functional groups and heterocyclic core. Several key aspects of its chemical properties deserve attention:
Reactivity of the Bromine Substituent
The bromine atom at position 5 of the pyrimidine ring represents a key reactive site in the molecule. This bromine substituent can participate in various transition metal-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura coupling with boronic acids or esters
-
Sonogashira coupling with terminal alkynes
-
Negishi coupling with organozinc reagents
-
Stille coupling with organotin compounds
Applications and Uses
5-Bromo-2-(2-fluorophenyl)pyrimidine serves as a valuable building block and intermediate in various fields:
Medicinal Chemistry Applications
In pharmaceutical research and development, this compound offers several advantages:
-
Scaffold for Drug Discovery: The pyrimidine core appears in numerous bioactive compounds and approved drugs, making this brominated derivative a useful starting point for medicinal chemistry programs.
-
Building Block for Kinase Inhibitors: Substituted pyrimidines frequently serve as hinge-binding motifs in kinase inhibitors, with the bromine allowing for further elaboration of the molecule.
-
Development of Fluorinated Pharmaceuticals: The presence of fluorine can enhance metabolic stability, membrane permeability, and target binding affinity of drug candidates.
Chemical Biology Research
The compound may find applications in chemical biology as:
-
A precursor for the development of chemical probes
-
A building block for the synthesis of tagged biomolecular ligands
-
An intermediate in the preparation of compounds for structure-activity relationship studies
Materials Science
Potential applications in materials science include:
-
Development of organic electronic materials
-
Synthesis of compounds with photophysical properties
-
Preparation of materials with specific molecular recognition capabilities
Structural Analogs and Comparative Analysis
Comparing 5-Bromo-2-(2-fluorophenyl)pyrimidine with its structural analogs provides valuable insights into structure-property relationships and potential applications.
Comparison with 5-Bromo-2-(4-fluorophenyl)pyrimidine
5-Bromo-2-(4-fluorophenyl)pyrimidine differs from our subject compound in the position of the fluorine atom on the phenyl ring (para vs. ortho position) . This positional isomerism results in:
-
Different electronic distribution and dipole moment
-
Altered molecular conformation and intramolecular interactions
-
Potentially different biological activity profiles
-
Varied reactivity patterns in certain transformations
Comparison with 5-Bromo-2-phenylpyrimidine
5-Bromo-2-phenylpyrimidine lacks the fluorine substituent on the phenyl ring . Consequent differences include:
-
Lower molecular weight (235.08 g/mol vs. 253.07 g/mol)
-
Different lipophilicity and solubility characteristics
-
Altered electronic properties of the phenyl ring
-
Potentially different metabolic stability in biological systems
Comparison with 5-Bromo-2-fluoropyrimidine
5-Bromo-2-fluoropyrimidine represents a significantly simpler structure, with the 2-fluorophenyl group replaced by a single fluorine atom . This structural simplification results in:
-
Substantially lower molecular weight
-
Different physicochemical properties
-
More limited opportunities for further functionalization
-
Potentially distinct biological activity profile
Table 2: Comparison of 5-Bromo-2-(2-fluorophenyl)pyrimidine with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
5-Bromo-2-(2-fluorophenyl)pyrimidine | 1119089-46-1 | C₁₀H₆BrFN₂ | 253.07 | Reference compound |
5-Bromo-2-(4-fluorophenyl)pyrimidine | 183437-94-7 | C₁₀H₆BrFN₂ | 253.07 | Fluorine at para position of phenyl |
5-Bromo-2-phenylpyrimidine | 38696-20-7 | C₁₀H₇BrN₂ | 235.08 | No fluorine on phenyl ring |
5-Bromo-2-fluoropyrimidine | 62802-38-4 | C₄H₂BrFN₂ | 176.98 | No phenyl ring |
Analytical Methods for Characterization
Several analytical techniques are suitable for the characterization and identification of 5-Bromo-2-(2-fluorophenyl)pyrimidine:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons of both the pyrimidine and phenyl rings
-
¹³C NMR would reveal the carbon framework, with characteristic shifts for the halogenated carbons
-
¹⁹F NMR would provide a distinctive signal for the fluorine atom, offering a specific marker for this compound
-
-
Mass Spectrometry:
-
Would show a characteristic isotopic pattern due to the presence of bromine (approximately equal abundance of m/z peaks at M and M+2)
-
Fragmentation patterns would likely include loss of bromine and cleavage of the bond between the pyrimidine and phenyl rings
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic bands for C=N stretching of the pyrimidine ring
-
C-F stretching would appear in the fingerprint region
-
Aromatic C-H stretching and bending vibrations would be evident
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Useful for purity determination
-
Typically employing reverse-phase columns with UV detection
-
-
Gas Chromatography (GC):
-
Applicable if the compound has sufficient volatility
-
Often coupled with mass spectrometry (GC-MS) for enhanced identification
-
-
Thin-Layer Chromatography (TLC):
-
Useful for reaction monitoring and preliminary purity assessment
-
Visualization typically with UV light due to the compound's aromatic nature
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume